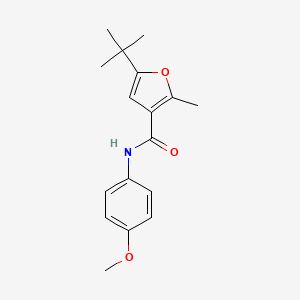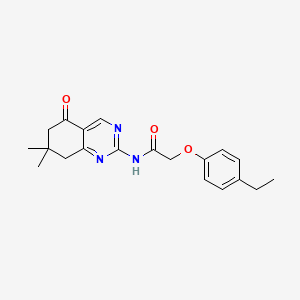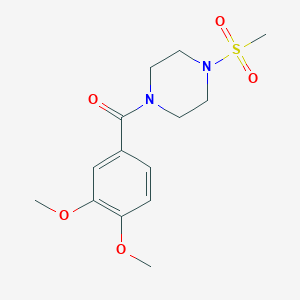
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione" belongs to the class of benzoxazine derivatives. These compounds are of significant interest due to their wide range of biological activities and potential applications in pharmaceuticals and materials science. Benzoxazines, including this specific derivative, have been studied for their unique chemical, physical, and biological properties.
Synthesis Analysis
The synthesis of benzoxazine derivatives involves several key steps, including the formation of the oxazine ring and the introduction of substituents at specific positions on the ring. For compounds similar to "2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione," a general approach may include the condensation of appropriate phenols with formaldehyde and primary amines under acidic or basic conditions. The specific synthetic routes can vary depending on the desired substituents and the starting materials available (Gabriele et al., 2006).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis of novel compounds, including those related to benzoxazine derivatives, for antimicrobial applications. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including those with benzoxazine moieties, and evaluated their antimicrobial activities. Some compounds exhibited moderate to good antimicrobial properties against various microorganisms, suggesting potential for the development of new antimicrobial agents (Bektaş et al., 2010).
Allelochemicals from Gramineae
The benzoxazinone structure, closely related to benzoxazines, has been studied for its allelochemical properties. Macias et al. (2006) reviewed the isolation and synthesis of benzoxazinones from Gramineae, highlighting their phytotoxic, antimicrobial, and insecticidal properties. This research underscores the ecological significance and potential agronomic utility of benzoxazine-related compounds (Macias et al., 2006).
Electrochemical Synthesis with Anti-stress Oxidative Properties
Largeron and Fleury (1998) demonstrated an innovative electrochemical synthesis method for 8-amino-1,4-benzoxazine derivatives, starting from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone. This method offers a convenient route to novel benzoxazine derivatives with potential anti-stress oxidative properties, highlighting the versatility of benzoxazine chemistry (Largeron & Fleury, 1998).
Synthesis of Benzoxazine Derivatives for Antibacterial Evaluation
Soliman, El-Sakka, and El-Shalakany (2023) explored the synthesis of novel benzoxazine derivatives bearing a chalcone moiety. These compounds were evaluated for their antibacterial properties, revealing mild to moderate activity against both gram-positive and gram-negative bacteria. This research exemplifies the ongoing exploration of benzoxazine derivatives for potential antibacterial applications (Soliman, El-Sakka, & El-Shalakany, 2023).
Application in GABA-A Benzodiazepine Receptor Ligands
Carling et al. (2004) investigated 1,2,4-triazolo[3,4-a]phthalazines, structurally related to benzoxazines, for their high-affinity binding to GABA-A benzodiazepine receptors. These compounds exhibited selectivity for alpha 2, alpha 3, and alpha 5-subtypes over alpha 1, suggesting potential applications in neurological research and therapeutic development (Carling et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-17-11-8-6-10(7-9-11)14-16-15(19)12-4-2-3-5-13(12)18-14/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQQAOYJWRFRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=S)C3=C(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5555991.png)


![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)


![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5556051.png)



![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)
